molecular formula C10H15NOS B1174857 Inolimomab CAS No. 152981-31-2

Inolimomab

カタログ番号: B1174857
CAS番号: 152981-31-2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inolimomab is a useful research compound. Its molecular formula is C10H15NOS. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

1. Treatment of Steroid-Refractory Acute GVHD:

  • Inolimomab has shown promise in treating patients with steroid-refractory acute GVHD, particularly in grades II-IV. A Biologics License Application (BLA) was submitted to the FDA based on positive results from the phase 3 INO107 study, which demonstrated a robust response rate compared to standard treatments like anti-thymocyte globulin (ATG) .

2. Clinical Trials:

  • The INO107 study was a pivotal trial comparing this compound with usual care. It involved 100 patients and assessed overall survival and response rates at various time points. Results indicated that 46.9% of patients treated with this compound survived for one year, compared to 39.2% in the control group . Long-term follow-up data revealed that this compound significantly improved overall survival rates (HR = 0.572; P = .030) .

3. Combination Therapies:

  • Research has explored the use of this compound in combination with other therapies, such as etanercept. However, initial studies indicated that this combination did not enhance outcomes for acute GVHD patients .

Case Studies and Findings

Study Population Intervention Outcome Findings
INO107100 patientsThis compound vs ATGOverall SurvivalThis compound showed a statistically significant improvement in overall survival compared to ATG .
Long-Term Follow-Up43 patients alive after 1 yearContinued monitoring post-INO107Survival RatesAt median follow-up of 58.4 months, survival rates favored this compound .
Combination StudyPatients with acute GVHDThis compound + EtanerceptEfficacyNo significant improvement observed with combination therapy .

Regulatory Status

This compound has received regulatory approvals in various regions:

  • European Union: Granted orphan designation for GVHD treatment in 2001.
  • FDA: Accepted into the Real-Time Oncology Review pilot program in June 2020, streamlining its review process for potential approval in the U.S. market .

特性

CAS番号

152981-31-2

分子式

C10H15NOS

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。